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molecular formula C7H11NO4 B8518091 4-(3-Hydroxypropyl)-3,5-dioxomorpholine

4-(3-Hydroxypropyl)-3,5-dioxomorpholine

Cat. No. B8518091
M. Wt: 173.17 g/mol
InChI Key: DTPDADBQJLGKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06897210B2

Procedure details

A solution of diglycolic anhydride (2.32 g, 2/mmol) in 3-amino-1-propanol (6 ml) was refluxed a 180° C. for 3 hours. The volatiles were removed by evaporation a nd the residue was purified by column chromatography on silica eluting with methylene chloride/methanol (8/2) to give 4-(3-hydroxypropyl)-3,5-dioxomorpholine (3(46 g, 99%).
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=O)[CH2:4][O:3][CH2:2]1.[NH2:9][CH2:10][CH2:11][CH2:12][OH:13]>>[OH:13][CH2:12][CH2:11][CH2:10][N:9]1[C:1](=[O:8])[CH2:2][O:3][CH2:4][C:5]1=[O:7]

Inputs

Step One
Name
Quantity
2.32 g
Type
reactant
Smiles
C1(COCC(=O)O1)=O
Name
Quantity
6 mL
Type
reactant
Smiles
NCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation a nd the residue
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica eluting with methylene chloride/methanol (8/2)

Outcomes

Product
Name
Type
product
Smiles
OCCCN1C(COCC1=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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